1-(3,5-dinitrobenzoyl)-6-methyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
1-(3,5-dinitrobenzoyl)-6-methyl-1,2,3,4-tetrahydroquinoline is an organic compound that features a quinoline core substituted with a 3,5-dinitrobenzoyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-dinitrobenzoyl)-6-methyl-1,2,3,4-tetrahydroquinoline typically involves the following steps:
Preparation of 3,5-dinitrobenzoyl chloride: This is achieved by reacting 3,5-dinitrobenzoic acid with thionyl chloride or phosphorus pentachloride
Acylation of 6-methyl-1,2,3,4-tetrahydroquinoline: The 3,5-dinitrobenzoyl chloride is then reacted with 6-methyl-1,2,3,4-tetrahydroquinoline in the presence of a base such as pyridine to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-dinitrobenzoyl)-6-methyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under suitable conditions.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products
Reduction: The major product would be the corresponding amino derivative.
Substitution: The products depend on the substituent introduced during the reaction.
Scientific Research Applications
1-(3,5-dinitrobenzoyl)-6-methyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Used in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-(3,5-dinitrobenzoyl)-6-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the quinoline core can interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity .
Comparison with Similar Compounds
Similar Compounds
3,5-dinitrobenzoyl chloride: Used in similar derivatization reactions.
6-methyl-1,2,3,4-tetrahydroquinoline: The parent compound without the benzoyl group.
3,5-dinitrobenzoic acid: The precursor to the benzoyl chloride derivative .
Uniqueness
1-(3,5-dinitrobenzoyl)-6-methyl-1,2,3,4-tetrahydroquinoline is unique due to the combination of the quinoline core with the 3,5-dinitrobenzoyl group, which imparts specific chemical and biological properties not found in the individual components.
Properties
IUPAC Name |
(3,5-dinitrophenyl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5/c1-11-4-5-16-12(7-11)3-2-6-18(16)17(21)13-8-14(19(22)23)10-15(9-13)20(24)25/h4-5,7-10H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVLXDWIXLSFSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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